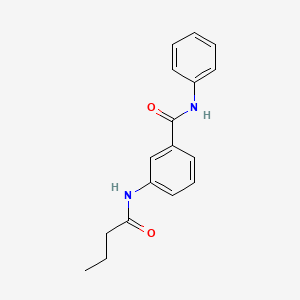![molecular formula C17H17ClN2O2 B5914677 2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)
2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as 'CMPD101,' and it belongs to the class of benzamide derivatives. This compound has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of CMPD101 involves the inhibition of certain enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs and LSD1 are involved in the regulation of gene expression, and their inhibition by CMPD101 leads to changes in gene expression patterns. This, in turn, affects various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
CMPD101 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects in various models of inflammation.
実験室実験の利点と制限
One advantage of using CMPD101 in lab experiments is its specificity for certain enzymes such as HDACs and LSD1. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using CMPD101 is its relatively low yield during synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
将来の方向性
There are several future directions for research involving CMPD101. One direction is to study its potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on other cellular processes such as autophagy and DNA damage response. Additionally, there is potential for developing more efficient synthesis methods for CMPD101 to increase its availability for research.
Conclusion
In conclusion, CMPD101 is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent and tool for studying cellular processes. It has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. While there are advantages and limitations to using CMPD101 in lab experiments, there are several future directions for research involving this compound.
合成法
CMPD101 has been synthesized using various methods, but the most common one involves the reaction of 4-[3-(methylamino)-3-oxopropyl]aniline with 2-chlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of this method is usually around 50%.
科学的研究の応用
CMPD101 has been found to have a range of scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a tool for studying the function of certain proteins in cells.
特性
IUPAC Name |
2-chloro-N-[4-[3-(methylamino)-3-oxopropyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-19-16(21)11-8-12-6-9-13(10-7-12)20-17(22)14-4-2-3-5-15(14)18/h2-7,9-10H,8,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOMXSBJXLFMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenoxy)-1,1-dimethylethyl]acetamide](/img/structure/B5914597.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)



![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)

![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)
![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)